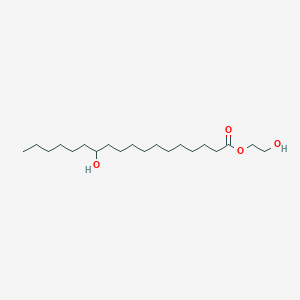

2-Hydroxyethyl 12-hydroxyoctadecanoate

Overview

Description

Synthesis Analysis

The synthesis of 2-Hydroxyethyl 12-hydroxyoctadecanoate derivatives involves various chemical reactions, including condensation and polymerization processes. For instance, a novel method for synthesizing isomers of hydroxyoctadecadienoic acid, which shares a similar hydroxy fatty acid structure with 2-Hydroxyethyl 12-hydroxyoctadecanoate, was developed using methyl linoleate with SeO2 as the catalyst. This method demonstrates the potential for synthesizing related compounds through carefully designed chemical reactions (Kuang, 2015).

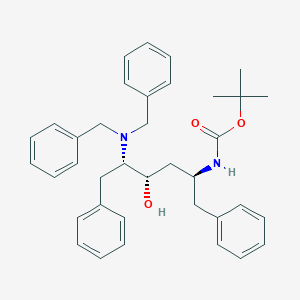

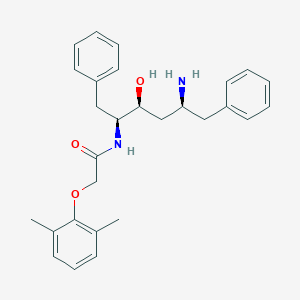

Molecular Structure Analysis

The molecular structure of derivatives of 2-Hydroxyethyl 12-hydroxyoctadecanoate, such as 12-D-hydroxyoctadecanoic acid methyl ester, has been detailed through crystallographic studies. These molecules exhibit a monoclinic structure with specific arrangements that allow for hydrogen bonding and indicate a general expansion of the chain packing due to the hydroxyl groups. Such structural details provide insight into how the compound's physical properties might be influenced by its molecular arrangement (Lundén, 1976).

Chemical Reactions and Properties

2-Hydroxyethyl 12-hydroxyoctadecanoate and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the enzymatic synthesis of biobased polyesters using components derived from hydroxy fatty acids showcases the compound's reactivity and compatibility with green chemistry approaches. Such reactions are pivotal for developing biodegradable materials and advancing sustainable chemistry (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of 2-Hydroxyethyl 12-hydroxyoctadecanoate derivatives, such as their gelation behavior and mesophase formation, have been extensively studied. These properties are significantly influenced by the compound's molecular structure, particularly the position and orientation of hydroxyl groups. Such studies not only provide insights into the compound's behavior in different solvents but also its potential applications in forming organogels and other supramolecular structures (Rogers et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Hydroxyethyl 12-hydroxyoctadecanoate are closely tied to its functionality and reactivity. Investigations into the compound's interactions with metal ions, for example, reveal its potential in forming coordination complexes and polymers. These interactions are crucial for understanding the compound's role in catalysis, material science, and its interaction with biological systems (Rad et al., 2016).

Scientific Research Applications

It is used for studying the vibrational circular dichroism spectra of R- and S-12-hydroxyoctadecanoic acid gels (Sato, Hori, Sakurai, & Yamagishi, 2008).

The compound is involved in research on the phase behavior, domain morphology, and two-dimensional lattice structure of hydroxystearic acid monolayers (Vollhardt, Siegel, & Cadenhead, 2004).

It aids in studying bipolar/monopolar conformational transitions of hydroxyoctadecanoic acids and esters (B. L. and Cadenhead, 2000).

2-Hydroxyethyl 12-hydroxyoctadecanoate is used for resolving 2-hydroxy fatty acids into D and L isomers for microanalysis of configuration and optical purity (Karlsson & Pascher, 1974).

It acts as a nitrogen-containing derivative of (R)-12-hydroxystearic acid, which gelates a wide range of organic liquids (Mallia, George, Blair, & Weiss, 2009).

Lithium 12-hydroxyoctadecanoate forms gels and lubricating greases influencing their mechanical behavior (Mansot, Terech, & Martín, 1989).

Modification of the surface charge of hydroxyapatite nanoparticles influences cellular uptake, impacting gene delivery and intracellular drug delivery (Chen, Mccrate, Lee, & Li, 2011).

Its fragmentation is closely analogous to that of the trimethylsilyl (TMS) derivative, including migration of the silyl substituent (Hunneman & Richter, 1972).

It has a monoclinic crystal structure and links molecules by hydrogen bonds (Lundén, 1976).

The compound's effect on the phase behavior and properties of hydroxyoctadecanoic acid monolayers at the air/water interface is studied (Vollhardt & Fainerman, 2004).

properties

IUPAC Name |

2-hydroxyethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKUCNQGESRUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61909-81-7 | |

| Record name | Polyethylene glycol 12-hydroxystearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61909-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90909336 | |

| Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethyl 12-hydroxyoctadecanoate | |

CAS RN |

6284-41-9, 105109-85-1 | |

| Record name | NSC7395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)

![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)